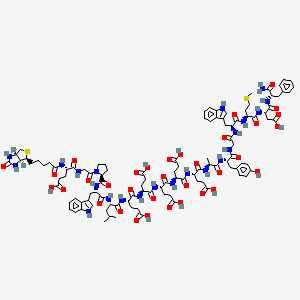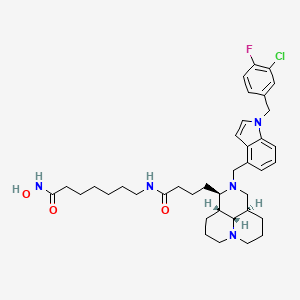
Hdac6-IN-29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-29 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein stability, and cell signaling. HDAC6 is unique among histone deacetylases due to its predominantly cytoplasmic localization and its ability to deacetylate non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90). Inhibition of HDAC6 has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Méthodes De Préparation
The synthesis of Hdac6-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s selectivity and potency.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .
Analyse Des Réactions Chimiques
Hdac6-IN-29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include modified derivatives of this compound with altered biological activity .
Applications De Recherche Scientifique
Hdac6-IN-29 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anticancer agent by inhibiting HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis in cancer cells.
Neurodegenerative diseases: The compound has been investigated for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s, where HDAC6 inhibition can help maintain protein homeostasis and reduce neuroinflammation.
Inflammatory conditions: this compound has demonstrated anti-inflammatory properties by modulating immune cell function and reducing the production of pro-inflammatory cytokines.
Epigenetic studies: As a selective HDAC6 inhibitor, this compound is used in epigenetic research to study the role of histone deacetylation in gene regulation and chromatin remodeling
Mécanisme D'action
Hdac6-IN-29 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, and its inhibition disrupts the interaction between HDAC6 and its substrates. This disruption can lead to altered protein stability, impaired cell migration, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Hdac6-IN-29 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has been investigated in clinical trials for multiple myeloma and other cancers.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research and inflammatory disease studies.
Compared to these compounds, this compound offers improved selectivity and reduced off-target effects, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C38H51ClFN5O3 |
|---|---|
Poids moléculaire |
680.3 g/mol |
Nom IUPAC |
7-[4-[(5R,6R,9R,13S)-7-[[1-[(3-chloro-4-fluorophenyl)methyl]indol-4-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoylamino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C38H51ClFN5O3/c39-32-23-27(16-17-33(32)40)24-44-22-18-30-28(9-5-12-34(30)44)25-45-26-29-10-7-20-43-21-8-11-31(38(29)43)35(45)13-6-15-36(46)41-19-4-2-1-3-14-37(47)42-48/h5,9,12,16-18,22-23,29,31,35,38,48H,1-4,6-8,10-11,13-15,19-21,24-26H2,(H,41,46)(H,42,47)/t29-,31-,35-,38+/m1/s1 |
Clé InChI |
SPYVKJNCMAXFGV-SZXUJUKMSA-N |
SMILES isomérique |
C1C[C@@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
SMILES canonique |
C1CC2CN(C(C3C2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


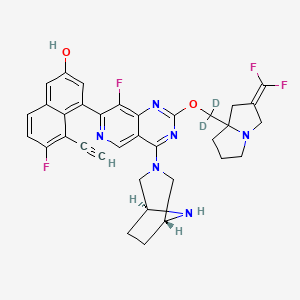
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
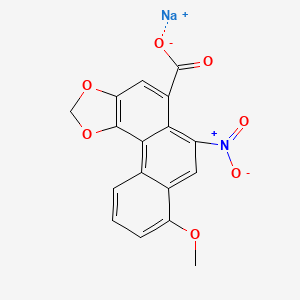
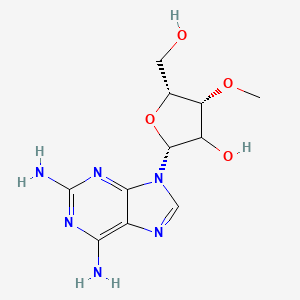
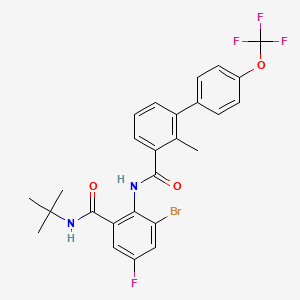
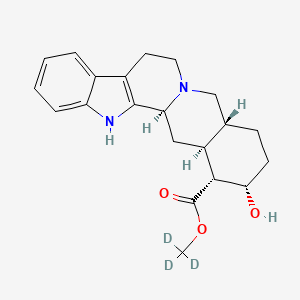

![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)

